molecular formula C14H16N4O3 B14928949 N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B14928949
M. Wt: 288.30 g/mol
InChI Key: ANBBHDALODLCNM-UHFFFAOYSA-N
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Description

N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of pharmacological activities and applications in various fields such as pharmaceuticals, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 2-butylphenylhydrazine with 4-nitro-3-pyrazolecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide: Unique due to its specific substitution pattern on the pyrazole ring.

    N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(2-butylphenyl)-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-(2-butylphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H16N4O3/c1-2-3-6-10-7-4-5-8-11(10)16-14(19)13-12(18(20)21)9-15-17-13/h4-5,7-9H,2-3,6H2,1H3,(H,15,17)(H,16,19)

InChI Key

ANBBHDALODLCNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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